4-Thiazoleacetic acid, 2-(2-chlorophenyl)-5-methyl-
Overview
Scientific Research Applications
Synthesis and Characterization
A study by Ali et al. (2002) focused on synthesizing and characterizing organotin(IV) derivatives of a compound closely related to 4-thiazoleacetic acid, 2-(2-chlorophenyl)-5-methyl-, using various techniques like NMR, mass spectrometry, and thermal analysis. This research highlights the compound's potential in the field of inorganic chemistry and materials science (Ali et al., 2002).
Biological Significance
The same study by Ali et al. (2002) also tested the synthesized compounds for antibacterial and antifungal activities, suggesting the relevance of 4-thiazoleacetic acid derivatives in developing new antimicrobial agents (Ali et al., 2002).
Antimicrobial Agents
Sah et al. (2014) synthesized formazans from a Mannich base of a compound similar to 4-thiazoleacetic acid, 2-(2-chlorophenyl)-5-methyl-, and evaluated their antimicrobial activity. This research emphasizes the compound's potential use in creating new antimicrobial agents (Sah et al., 2014).
Antiviral Activity
Chen et al. (2010) conducted a study on the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, starting from 4-chlorobenzoic acid. This study indicates potential antiviral applications, particularly against tobacco mosaic virus, suggesting a role for 4-thiazoleacetic acid derivatives in antiviral research (Chen et al., 2010).
Macrocyclic Complex Synthesis
Ma and Sun (2004) reported the self-assembly synthesis of a novel macrocyclic complex involving 2-mercapto-4-methyl-5-thiazoleacetic acid. This research presents the compound's application in the field of supramolecular chemistry and the synthesis of complex molecular structures (Ma & Sun, 2004).
Safety and Hazards
properties
IUPAC Name |
2-[2-(2-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-7-10(6-11(15)16)14-12(17-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPUDEKMWVLDQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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